N-(4-bromophenyl)-3-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(4-bromophenyl)-3-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell survival, and proliferation. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
BMS-345541 selectively inhibits the N-(4-bromophenyl)-3-(4-morpholinylsulfonyl)benzamide complex by binding to the ATP-binding pocket of the catalytic subunit N-(4-bromophenyl)-3-(4-morpholinylsulfonyl)benzamideβ. This prevents the phosphorylation of IκBα, which is required for its degradation and subsequent release of NF-κB. As a result, BMS-345541 blocks the activation of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the proliferation and induce apoptosis of cancer cells, including breast, prostate, and pancreatic cancer cells. BMS-345541 has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli, including lipopolysaccharide (LPS) and TNF-α itself. In addition, BMS-345541 has been demonstrated to attenuate the severity of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-345541 is a highly selective inhibitor of the N-(4-bromophenyl)-3-(4-morpholinylsulfonyl)benzamide complex and has been extensively used as a pharmacological tool to investigate the role of NF-κB signaling in various cellular processes. However, it should be noted that BMS-345541 may have off-target effects, and the specificity of its action should be carefully evaluated in each experimental system. In addition, BMS-345541 may exhibit different effects depending on the cell type and experimental conditions, and its optimal concentration and treatment duration should be determined empirically.
Zukünftige Richtungen
BMS-345541 has shown promising results in preclinical studies, and its potential therapeutic applications in various diseases are being actively investigated. Some of the future directions for research on BMS-345541 include:
1. Evaluation of the efficacy and safety of BMS-345541 as a therapeutic agent in clinical trials for cancer, inflammation, and autoimmune disorders.
2. Investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of BMS-345541, including its effects on the tumor microenvironment and immune cells.
3. Development of more potent and selective N-(4-bromophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibitors based on the structure of BMS-345541.
4. Identification of biomarkers that can predict the response to BMS-345541 treatment in different diseases.
Conclusion:
BMS-345541 is a selective inhibitor of the N-(4-bromophenyl)-3-(4-morpholinylsulfonyl)benzamide complex that has been extensively used as a pharmacological tool to investigate the role of NF-κB signaling in various cellular processes. It has shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and autoimmune disorders. Further research is needed to fully understand the molecular mechanisms underlying the effects of BMS-345541 and to evaluate its efficacy and safety in clinical trials.
Wissenschaftliche Forschungsanwendungen
BMS-345541 has been widely used as a pharmacological tool to investigate the role of NF-κB signaling in various cellular processes. It has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription. BMS-345541 has also been demonstrated to exhibit anti-inflammatory and anti-tumor effects in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c18-14-4-6-15(7-5-14)19-17(21)13-2-1-3-16(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTYJGWKNKHROG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.